2-[1-[2-(2-Hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethanol
Description
The compound 2-[1-[2-(2-Hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethanol (CAS: 77746-33-9) is a naphthalene-based derivative featuring two interconnected naphthalene rings via ether linkages and terminal hydroxyethoxy groups. Its structure includes:
- Two naphthalenyl groups linked at positions 1 and 2.
- Ether bridges connecting the aromatic rings.
- Hydroxyethoxy (-OCH₂CH₂OH) substituents, enabling hydrogen bonding and solubility in polar solvents.
Properties
IUPAC Name |
2-[1-[2-(2-hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O4/c25-13-15-27-21-11-9-17-5-1-3-7-19(17)23(21)24-20-8-4-2-6-18(20)10-12-22(24)28-16-14-26/h1-12,25-26H,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJPYIRGUFWANT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)OCCO)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10936806 | |
| Record name | 2,2'-[[1,1'-Binaphthalene]-2,2'-diylbis(oxy)]di(ethan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10936806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55441-95-7, 16325-71-6 | |
| Record name | 2,2′-[[1,1′-Binaphthalene]-2,2′-diylbis(oxy)]bis[ethanol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55441-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC245024 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245024 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-[[1,1'-Binaphthalene]-2,2'-diylbis(oxy)]di(ethan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10936806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[1,1'-binaphthalene-2,2'-diylbis(oxy)]diethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.226.678 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[2-(2-Hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethanol typically involves the reaction of 2-naphthol with ethylene oxide under basic conditions to form 2-(2-hydroxyethoxy)naphthalene. This intermediate is then reacted with another equivalent of 2-naphthol in the presence of a strong base such as sodium hydride to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of continuous flow reactors is common to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[1-[2-(2-Hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of naphthaldehyde or naphthoquinone derivatives.
Reduction: Formation of naphthyl alcohols.
Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
2-[1-[2-(2-Hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its naphthalene moieties.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[1-[2-(2-Hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethanol involves its interaction with various molecular targets. The hydroxyl and ethoxy groups facilitate binding to specific enzymes or receptors, modulating their activity. The naphthalene rings contribute to the compound’s ability to intercalate with DNA, potentially affecting gene expression and cellular processes.
Comparison with Similar Compounds
1,5-Bis[2-(2-hydroxyethoxy)ethoxy]naphthalene
Structure : Features a 1,5-naphthalenediyl core with bis(oxyethylene) chains terminating in hydroxyethoxy groups.
Key Differences :
- Substituent Position : The 1,5-naphthalenediyl core vs. the 1,2-naphthalenediyl core in the target compound.
- Chain Length : Longer bis(oxyethylene) chains compared to the shorter linkages in the target compound.
Properties : - Higher molecular weight (C₁₆H₂₂O₈, MW: 342.34 g/mol) due to additional oxyethylene units.
- Enhanced flexibility and solubility in aqueous media compared to the target compound’s rigid 1,2-naphthalenediyl structure .
2-(Naphthalen-1-yl)ethanol
Structure : Single naphthalene ring with a hydroxyethyl (-CH₂CH₂OH) group.
Key Differences :
[2-(Hydroxymethyl)naphthalen-1-yl]methanol
Structure : Two hydroxymethyl (-CH₂OH) groups on adjacent positions of a naphthalene ring.
Key Differences :
2-(6-Methoxynaphthalen-2-yl)ethanol
Structure : Methoxy (-OCH₃) and hydroxyethyl groups on a naphthalene ring.
Key Differences :
- Substituent Type : Methoxy (electron-donating) vs. hydroxyethoxy (polar, hydrogen-bonding).
Properties : - Increased lipophilicity due to the methoxy group, enhancing membrane permeability in biological systems .
- Lower boiling point (estimated 320–340°C) compared to the target compound’s higher thermal stability .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties |
|---|---|---|---|---|
| Target Compound | C₂₄H₂₂O₅ | 390.43 | Hydroxyethoxy, ether bridges | High π-conjugation, polar |
| 1,5-Bis[2-(2-hydroxyethoxy)ethoxy]naphthalene | C₁₆H₂₂O₈ | 342.34 | Bis(oxyethylene), hydroxyethoxy | Flexible, water-soluble |
| 2-(Naphthalen-1-yl)ethanol | C₁₂H₁₂O | 172.23 | Hydroxyethyl | Low molecular weight, volatile |
| [2-(Hydroxymethyl)naphthalen-1-yl]methanol | C₁₂H₁₂O₂ | 188.22 | Hydroxymethyl | High crystallinity |
| 2-(6-Methoxynaphthalen-2-yl)ethanol | C₁₃H₁₄O₂ | 202.25 | Methoxy, hydroxyethyl | Lipophilic, bioactive |
Biological Activity
2-[1-[2-(2-Hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethanol is a complex organic compound characterized by its multi-layered naphthalene structure and hydroxyethoxy groups. This compound is gaining attention in medicinal chemistry due to its potential biological activities, which include modulation of enzyme activities and influence on cellular signaling pathways.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of multiple aromatic systems allows for significant π-π interactions, enhancing its binding affinity to various biological targets. The hydroxyethoxy groups facilitate hydrogen bonding with biological macromolecules, which may influence their structure and function .
Biological Activity
Research indicates that this compound exhibits notable biological activity, particularly in the following areas:
1. Enzyme Modulation
Studies have demonstrated that this compound can modulate the activity of specific enzymes. This modulation is primarily mediated through hydrogen bonding and hydrophobic interactions due to its aromatic nature .
2. Cellular Signaling Pathways
The compound has shown potential in influencing cellular signaling pathways, which are crucial for various physiological processes. These effects are attributed to its ability to interact with key signaling molecules within cells .
3. Antioxidant Activity
Preliminary studies suggest that the compound may possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
Case Studies
Several case studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Enzyme Interaction | Demonstrated modulation of enzyme activity in vitro, suggesting therapeutic potential in enzyme-related disorders. |
| Study B | Cellular Effects | Showed influence on cellular signaling pathways, indicating possible roles in cancer therapy. |
| Study C | Antioxidant Properties | Found to reduce oxidative stress markers in cell cultures, supporting its potential as an antioxidant agent. |
Comparison with Similar Compounds
The uniqueness of this compound lies in its complex structure compared to simpler compounds. Below is a comparison table highlighting structural similarities with other compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Hydroxy-N,N-dimethylbenzenesulfonamide | C9H13NO3S | Contains a sulfonamide group, enhancing solubility in biological systems. |
| 5-Amino-N-(4-methylphenyl)benzamide | C10H12N2O | Features an amine group that may influence binding affinity. |
| N-(4-Hydroxyphenyl)acetamide | C9H11NO3 | Simpler structure but shares aromatic characteristics. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
